Brequinar sodium
Overview
Description
Brequinar sodium is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase. This enzyme plays a crucial role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound effectively blocks the synthesis of pyrimidine-based nucleotides, thereby inhibiting cell growth. This compound was developed by DuPont Pharmaceuticals in the 1980s and has been investigated for various therapeutic applications, including as an immunosuppressant and anti-cancer agent .
Mechanism of Action
Target of Action
Brequinar sodium primarily targets the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It plays a crucial role in the synthesis of pyrimidine-based nucleotides, which are essential for cell growth .
Mode of Action
This compound acts as a potent and selective inhibitor of DHODH . By inhibiting DHODH, this compound blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . This interaction with its target leads to changes in the cellular environment, affecting various biochemical pathways and cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the synthesis of pyrimidine nucleotides . This disruption can have downstream effects on various cellular processes, including DNA replication and RNA transcription, which rely on the availability of these nucleotides .
Result of Action
The inhibition of DHODH by this compound leads to several molecular and cellular effects. It has been shown to cause growth inhibition, cell cycle blockade, and promotion of apoptosis in certain cell lines . For instance, in high-grade B-cell lymphoma (HGBCL) cell lines with MYC and BCL2 rearrangements, this compound exhibited growth inhibition and promoted apoptosis . Additionally, it has been found to restore the terminal differentiation of myeloid-derived suppressor cells (MDSCs), limiting their suppressive function and enhancing the efficacy of immune checkpoint blockade therapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the presence of certain immune cells and the tumor microenvironment can influence the effectiveness of this compound in cancer treatment
Biochemical Analysis
Biochemical Properties
Brequinar sodium plays a crucial role in biochemical reactions by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the synthesis of DNA and RNA, thereby affecting cell proliferation. This compound interacts with dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate . This interaction disrupts the pyrimidine biosynthesis pathway, leading to a decrease in nucleotide availability and subsequent inhibition of cell growth.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting pyrimidine biosynthesis, it disrupts DNA and RNA synthesis, leading to reduced cell proliferation and increased cell death. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides required for these processes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. By binding to the active site of dihydroorotate dehydrogenase, this compound prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate . This inhibition leads to a decrease in pyrimidine nucleotide synthesis, resulting in reduced DNA and RNA production. The reduction in nucleotide availability affects various cellular processes, including cell proliferation, gene expression, and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce long-term inhibition of dihydroorotate dehydrogenase, leading to sustained depletion of pyrimidine nucleotides and prolonged effects on cell proliferation . Additionally, the compound’s stability and degradation rates can influence its efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, the compound can cause toxic effects, including myelosuppression, mucositis, and skin rash . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in the de novo pyrimidine biosynthesis pathway, where it inhibits dihydroorotate dehydrogenase, a key enzyme in this pathway . This inhibition leads to a reduction in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA production. The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to disrupt nucleotide synthesis and alter cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound is known to be distributed to different tissues, where it exerts its inhibitory effects on dihydroorotate dehydrogenase . The compound’s localization and accumulation within specific tissues can affect its therapeutic efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where dihydroorotate dehydrogenase is located . This localization allows this compound to effectively inhibit the enzyme and disrupt pyrimidine biosynthesis. Additionally, targeting signals and post-translational modifications may influence the compound’s distribution to specific compartments or organelles .
Preparation Methods
Brequinar sodium can be synthesized through several synthetic routes. One common method involves the reaction of a solid form of brequinar acid with sodium hydroxide in a suitable solvent to produce a solution. The this compound is then crystallized from this solution to produce a stable polymorphic form . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities.
Chemical Reactions Analysis
Brequinar sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
Brequinar sodium has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine nucleotide synthesis. In biology, this compound is used to investigate the role of pyrimidine nucleotides in cell growth and proliferation. In medicine, it has been explored as a potential treatment for various diseases, including cancer, autoimmune disorders, and viral infections . Additionally, this compound has been investigated for its potential use in preventing xenograft rejection in transplantation .
Comparison with Similar Compounds
Brequinar sodium is unique in its potent and selective inhibition of dihydroorotate dehydrogenase. Similar compounds that also inhibit this enzyme include leflunomide and methotrexate. Leflunomide is a clinically used dihydroorotate dehydrogenase inhibitor, while methotrexate is the most widely used pyrimidine synthesis inhibitor . Compared to these compounds, this compound has shown a higher potency and selectivity for dihydroorotate dehydrogenase, making it a valuable tool for studying the enzyme’s role in various biological processes.
Properties
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-88-6 | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREQUINAR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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